3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Description
The compound 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at the 3-position with a piperidine-carbonyl group, which is further modified by a 4,6-dimethylpyrimidin-2-yl ether moiety. The 1-methyl group on the pyridinone ring enhances metabolic stability, while the piperidine-pyrimidine linkage likely influences conformational flexibility and target binding.
Properties
IUPAC Name |
3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-13(2)20-18(19-12)25-14-6-4-9-22(11-14)17(24)15-7-5-8-21(3)16(15)23/h5,7-8,10,14H,4,6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJSGNSHFGSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CN(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridin-2(1H)-one Cores
Compounds 73–75 (3-aryl-5-(phenylamino)pyridin-2(1H)-ones)
- Core Structure: Pyridin-2(1H)-one with 3-aryl and 5-phenylamino substituents.
- Key Differences: Unlike the target compound, these derivatives lack the piperidine-pyrimidine linkage but include a phenylamino group at position 4.
- Synthesis : Prepared via Suzuki-Miyaura coupling (e.g., compound 73 from boronic acid precursors) and purified via column chromatography .
Target Compound
- Advantages: The 4,6-dimethylpyrimidin-2-yl ether and piperidine-carbonyl groups may enhance target selectivity or pharmacokinetic properties compared to simpler aryl-substituted pyridinones.
Dihydropyrimidin-2(1H)-one Analogues (Compounds 50–52)**
- Core Structure: Dihydropyrimidin-2(1H)-one with N(3)-piperidinoalkyl/carbamoyl chains.
- Key Differences: The saturated dihydropyrimidinone core contrasts with the aromatic pyridinone in the target compound. Substituents at N(3) (e.g., piperidinoalkyl) resemble the piperidine-carbonyl group in the target.
- Structural Implications : The saturated core may reduce metabolic oxidation but limit π-π stacking interactions compared to aromatic systems.
Piperidine-Linked Pyridine/Pyrimidine Derivatives ()**
- Examples :
- 6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid (1156249-64-7) : Features a hydroxymethylpiperidine linked to pyridine.
- 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde : Includes a pyrrolidine ring instead of piperidine.
- Key Differences : The target compound replaces hydroxymethyl with a dimethylpyrimidinyl ether, increasing lipophilicity.
- Commercial Availability : These analogues are supplier-listed but lack detailed bioactivity data, highlighting the need for further study .
Comparative Data Table
Key Findings and Implications
Structural Flexibility vs.
Lipophilicity and Solubility : The 4,6-dimethylpyrimidinyl group enhances lipophilicity compared to hydroxymethyl-substituted analogues (Ev4), which could affect membrane permeability and bioavailability.
Therapeutic Potential: While compounds 73–75 demonstrate efficacy in pain management, the target compound’s unique substituents may redirect bioactivity toward kinase inhibition or anti-inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one?
- Methodology : Multi-step synthesis typically involves coupling a substituted piperidine derivative (e.g., 4,6-dimethylpyrimidin-2-yl-oxypiperidine) with a pyridinone-carbonyl intermediate. Critical steps include:
- Protection/deprotection of reactive groups (e.g., amine or hydroxyl) to prevent side reactions.
- Coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation).
- Purification using column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- NMR : ¹H/¹³C NMR identifies key functional groups (e.g., pyridinone carbonyl at ~165 ppm in ¹³C NMR, piperidine protons as multiplet signals between δ 1.5–3.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 415.18).
- X-ray crystallography : Resolves stereochemistry and confirms piperidine-pyridinone spatial arrangement; SHELX software (e.g., SHELXL) is recommended for refinement .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrimidin-2-yl-oxy group’s role in hydrogen bonding.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .
- Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition IC₅₀ values) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations.
- Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −logIC₅₀) to identify outliers due to assay heterogeneity .
Q. How does the compound’s stereochemistry influence its reactivity and biological activity?
- Stereochemical analysis : Use chiral HPLC or circular dichroism to determine enantiomeric excess.
- Activity correlation : Synthesize enantiomers and test against biological targets (e.g., >10-fold differences in IC₅₀ observed in related pyridinones ).
- Mechanistic insight : Molecular dynamics can reveal how stereochemistry alters binding pocket interactions (e.g., piperidine ring orientation affecting hydrophobic contacts) .
Experimental Design & Data Analysis
Q. What is an optimized protocol for crystallizing this compound to facilitate X-ray analysis?
- Crystallization conditions : Use slow evaporation from a 1:1 chloroform/methanol mixture at 4°C.
- Data collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms; validate with R₁ < 0.05 .
Q. How can researchers address low reproducibility in synthetic yields?
- DOE approach : Use a factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading).
- In-line monitoring : Employ ReactIR to track reaction progress and identify intermediate degradation.
- Scale-up adjustments : Optimize mixing efficiency and heat transfer in pilot-scale reactors .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
